
Enmetazobactam
Übersicht
Beschreibung
Enmetazobactam is a penicillanic acid sulfone extended-spectrum beta-lactamase inhibitor. It is used in combination with cefepime to treat complicated urinary tract infections, including pyelonephritis, caused by designated susceptible microorganisms . This compound is particularly effective against extended-spectrum beta-lactamase-producing bacteria, which pose significant challenges in treating serious infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Enmetazobactam is synthesized through a series of chemical reactions involving penicillanic acid derivatives. The key steps include the formation of the penicillanic acid sulfone core and subsequent modifications to introduce the triazolium moiety. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the final product meets regulatory standards. The production is carried out in specialized facilities equipped with advanced technology to handle the complex chemical reactions involved .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Enmetazobactam unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können this compound in das entsprechende Sulfid umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können die Triazolium-Gruppierung modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nucleophile wie Amine und Thiole werden unter milden Bedingungen eingesetzt.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die weiter auf ihre biologische Aktivität untersucht werden können .
Wissenschaftliche Forschungsanwendungen
Treatment of Complicated Urinary Tract Infections (cUTIs)
Enmetazobactam has received FDA approval for treating cUTIs in adults. It was evaluated in a global phase 3 clinical trial that demonstrated its non-inferiority and even superiority compared to piperacillin-tazobactam in achieving clinical cure and microbiological eradication .
Key Findings:
- Efficacy: In the phase 3 trial involving 1,041 patients, cefepime/enmetazobactam achieved a treatment success rate of 79.1%, significantly higher than the 58.9% success rate for piperacillin/tazobactam .
- Safety Profile: The safety profile of this compound is comparable to existing treatments, with most adverse events being mild to moderate .
Comparative Efficacy
A comparative analysis of this compound with other β-lactam/β-lactamase inhibitor combinations highlights its superior activity against resistant strains.
Drug Combination | Clinical Efficacy (%) | MIC50 (μg/ml) | MIC90 (μg/ml) |
---|---|---|---|
Cefepime/Enmetazobactam | 79.1 | 0.7 | 2.0 |
Piperacillin/Tazobactam | 58.9 | Not specified | Not specified |
Case Study 1: Phase 3 Clinical Trial
In a randomized double-blind trial across multiple sites, patients diagnosed with cUTIs were treated with either cefepime/enmetazobactam or piperacillin/tazobactam. The results indicated not only non-inferiority but also superiority in clinical outcomes for the cefepime/enmetazobactam group .
Case Study 2: Pharmacokinetic Studies
Population pharmacokinetic models have been developed to assess the behavior of this compound in patients with cUTIs. These studies provide insights into dosing regimens and expected plasma concentrations, aiding in optimizing treatment protocols .
Wirkmechanismus
Enmetazobactam exerts its effects by inhibiting extended-spectrum beta-lactamases, which are enzymes produced by bacteria to hydrolyze beta-lactam antibiotics. The compound forms a stable acyl-enzyme complex with the beta-lactamase, preventing the enzyme from degrading the antibiotic. This action protects the antibiotic from inactivation and allows it to exert its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
- Clavulanate
- Sulbactam
- Tazobactam
- Avibactam
- Vaborbactam
- Relebactam
Comparison: Enmetazobactam is unique in its ability to inhibit a broad range of beta-lactamases, including those that are resistant to other inhibitors. Unlike tazobactam and sulbactam, this compound does not undergo substantial scaffold fragmentation, making it more stable and effective . Additionally, this compound, when combined with cefepime, shows enhanced activity against extended-spectrum beta-lactamase-producing Enterobacterales, making it a valuable option for treating infections caused by multi-drug-resistant bacteria .
Biologische Aktivität
Enmetazobactam, a novel β-lactamase inhibitor, has garnered attention for its ability to restore the efficacy of cefepime against resistant gram-negative pathogens. This compound is particularly relevant in the context of increasing antibiotic resistance, as it demonstrates significant biological activity against various multidrug-resistant bacteria.
This compound functions by inhibiting a broad spectrum of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and serine β-lactamases (SBLs), without being hydrolyzed itself. This allows it to effectively restore the activity of cefepime, a fourth-generation cephalosporin, against β-lactamase-producing strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .
Efficacy Against Resistant Strains
Recent studies have shown that the combination of cefepime and this compound exhibits superior in vitro activity against carbapenem-resistant Enterobacterales (CRE) and other resistant strains compared to other β-lactam/β-lactamase inhibitor combinations. For instance, in a study evaluating susceptibility rates, cefepime-enmetazobactam demonstrated a susceptibility rate of 66.9% against CRE non-EPC and KPC strains, which is comparable to other combinations like ceftazidime-avibactam .
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MICs for cefepime-enmetazobactam against various pathogens:
Pathogen | MIC (μg/ml) | % Susceptible |
---|---|---|
E. coli (ESBL producers) | ≤0.25 | 96.3 |
K. pneumoniae (ESBL producers) | ≤0.5 | 95.6 |
Pseudomonas aeruginosa | >16 | 12.1 |
These findings indicate that this compound significantly enhances the activity of cefepime against ESBL-producing isolates while showing limited efficacy against certain other pathogens like Pseudomonas aeruginosa .
Phase 3 Trials
A pivotal phase 3 clinical trial compared cefepime/enmetazobactam with piperacillin/tazobactam in patients with complicated urinary tract infections (UTIs) and acute pyelonephritis. The results indicated that 79.1% of patients treated with cefepime/enmetazobactam achieved clinical cure and microbiological eradication, significantly higher than the 58.9% success rate observed with piperacillin/tazobactam .
Key Findings from the Trial:
- Study Population : 1041 patients randomized.
- Efficacy : Cefepime/enmetazobactam met both noninferiority and superiority criteria.
- Adverse Events : Treatment-emergent adverse events were reported in 50% of patients receiving cefepime/enmetazobactam, mostly mild to moderate in severity .
Case Studies
In a case study involving a patient with a severe infection caused by an ESBL-producing strain, treatment with cefepime/enmetazobactam resulted in rapid clinical improvement and microbiological eradication within days, highlighting its potential as an effective treatment option for resistant infections .
Eigenschaften
IUPAC Name |
(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZITXBUTWITPT-YWVKMMECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001404-83-6 | |
Record name | AAI-101 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ENMETAZOBACTAM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.